
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been studied extensively to understand its mechanisms of action and potential uses in various fields.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its ability to modulate the immune system and for its potential use in the development of vaccines.
Wirkmechanismus
The mechanism of action of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. Additionally, this compound has been shown to have antifungal and antibacterial properties, which could be useful in the development of new antibiotics. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide. One area of research could be the development of more efficient synthesis methods to obtain this compound in larger quantities. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Further research could also be conducted to investigate the immunomodulatory properties of this compound and its potential use in the development of vaccines.
Synthesemethoden
The synthesis of N-allyl-2-(4-bromo-2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-bromo-2,3,5-trimethylphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with chloroacetyl chloride in the presence of a base. The final product is obtained by the reaction of the intermediate product with ammonia in the presence of a catalyst. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain a high yield of the product.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-5-6-16-13(17)8-18-12-7-9(2)14(15)11(4)10(12)3/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIKXAYSAMIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
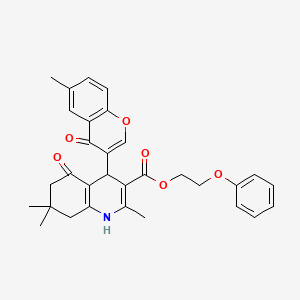
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
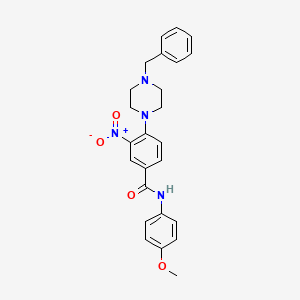
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
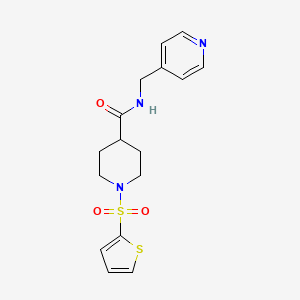
![1-(2-methoxybenzyl)-3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole](/img/structure/B5199930.png)
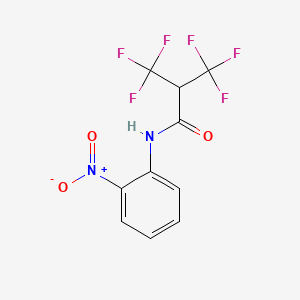
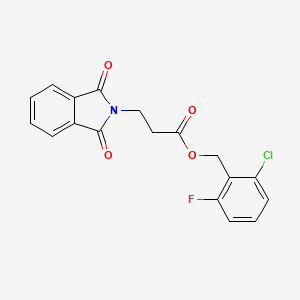
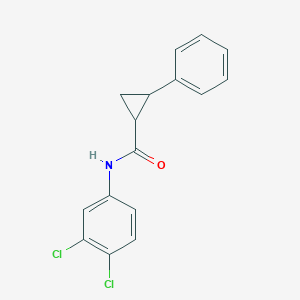
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
